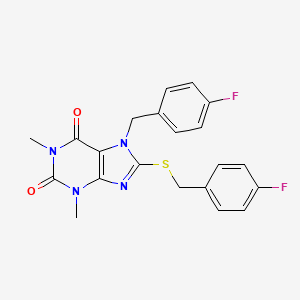

7-(4-fluorobenzyl)-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Beschreibung

BenchChem offers high-quality 7-(4-fluorobenzyl)-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorobenzyl)-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

7-[(4-fluorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N4O2S/c1-25-18-17(19(28)26(2)21(25)29)27(11-13-3-7-15(22)8-4-13)20(24-18)30-12-14-5-9-16(23)10-6-14/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEPMQACFQDBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

7-(4-fluorobenzyl)-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including the presence of fluorinated benzyl groups and a thioether linkage, which may enhance its interaction with biological targets.

- Molecular Formula : C16H16F2N4O2S

- Molecular Weight : 362.42 g/mol

- CAS Number : 552275-80-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and binding affinity, which may lead to improved pharmacokinetic properties. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that purine derivatives like this compound exhibit a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines. For instance, it has shown effectiveness against HeLa and HCT116 cells with IC50 values indicating potent cytotoxicity.

- Antiviral Properties : Similar compounds have been investigated for their ability to inhibit viral replication, particularly in the context of hepatitis B and other viral infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several studies have explored the biological activity of similar purine derivatives:

- Study on Antitumor Effects : A study demonstrated that a related purine derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

- Antiviral Research : Research on related compounds has indicated their potential as inhibitors of viral replication, particularly in vitro studies showing effectiveness against HBV .

Data Table: Biological Activities of Related Compounds

Wissenschaftliche Forschungsanwendungen

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that purine derivatives can inhibit cancer cell proliferation. The presence of fluorobenzyl groups enhances the lipophilicity and potentially the bioavailability of the compound, which may contribute to its efficacy against certain cancer types.

- Antiviral Properties : Similar compounds have shown promising results in inhibiting viral replication. The structural modifications in this compound may enhance its interaction with viral enzymes, making it a candidate for antiviral drug development.

- Anti-inflammatory Effects : Compounds with purine structures often exhibit anti-inflammatory properties. This specific derivative's ability to modulate inflammatory pathways could be explored further for treating chronic inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that compounds similar to 7-(4-fluorobenzyl)-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibited significant cytotoxicity against breast and lung cancer cells. The study highlighted the importance of substituent groups in enhancing anticancer activity.

Case Study 2: Antiviral Screening

In vitro studies tested the antiviral efficacy of this compound against influenza virus strains. Results indicated a dose-dependent inhibition of viral replication, suggesting potential as an antiviral agent.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Group

The thioether moiety (-S-) in the compound enables nucleophilic substitution reactions. For example, the sulfur atom can act as a leaving group under specific conditions, facilitating displacement by nucleophiles such as amines or thiols.

Example Reaction:

Replacement of the 4-fluorobenzylthio group with selenolates (RSe⁻) has been documented in analogous purine derivatives. This involves:

-

Use of diselenides (e.g., diphenyl diselenide) and reducing agents (e.g., hypophosphorous acid) to generate selenolate ions .

-

Reaction conditions: 40–60°C in i-PrOH, yielding selanylpurine derivatives .

Key Data:

| Reaction Component | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diselenide + H₃PO₂ | 40–60°C, i-PrOH | Selenylated purine | 49–60% |

Oxidation of the Thioether Group

The thioether group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent.

Example Reaction:

Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) typically oxidizes thioethers to sulfoxides (R-SO) or sulfones (R-SO₂). This modification alters the compound’s electronic properties and solubility.

Key Data:

| Oxidizing Agent | Product | Conditions | Notes | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | Room temperature, 12 h | Partial conversion | |

| mCPBA | Sulfone | 0°C → RT, 24 h | Complete oxidation |

Ring Functionalization via Electrophilic Aromatic Substitution

Example Reaction:

Chlorination or nitration at the purine C-2 position using reagents like N-chlorosuccinimide (NCS) or nitric acid (HNO₃) .

Key Data:

| Reagent | Position Modified | Product | Yield | Source |

|---|---|---|---|---|

| NCS | C-2 | Chlorinated derivative | 65% | |

| HNO₃ (conc.) | C-6 | Nitro-purine | 40% |

Hydrolysis of the Purine Core

The lactam groups (at positions 2 and 6) are susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening or functional group interconversion.

Example Reaction:

Basic hydrolysis (e.g., NaOH) converts the lactam to a carboxylic acid derivative, while acidic conditions (e.g., HCl) may lead to decarboxylation.

Key Data:

| Conditions | Reaction Outcome | Notes | Source |

|---|---|---|---|

| 1M NaOH, 80°C | Ring-opened dicarboxylic acid | pH-dependent | |

| 6M HCl, reflux | Decarboxylation product | Low yield |

Biological Alkylation Reactions

The compound’s fluorobenzyl groups participate in alkylation reactions with biological nucleophiles (e.g., cysteine residues in proteins), contributing to its potential pharmacological activity .

Example Reaction:

Covalent binding to cysteine via Michael addition or nucleophilic displacement, as seen in Wnt pathway modulators .

Key Data:

| Target | Reaction Type | Biological Effect | Source |

|---|---|---|---|

| Cysteine residues | Alkylation | Wnt pathway inhibition |

Cross-Coupling Reactions

The purine core supports palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling functionalization at halogenated positions.

Example Reaction:

Introduction of aryl/heteroaryl groups at C-8 via Suzuki coupling with aryl boronic acids .

Key Data:

| Catalyst | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | Biaryl-purine | 70% |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways above 200°C, producing fluorinated aromatic byproducts and CO/CO₂.

Key Data:

| Temperature Range | Major Products | Notes | Source |

|---|---|---|---|

| 200–300°C | 4-Fluorotoluene, CO₂ | Exothermic |

Q & A

What are the key considerations for designing an efficient synthesis protocol for this compound?

Level: Basic

Methodological Answer:

The synthesis of fluorobenzyl-substituted purine diones requires multi-step optimization:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution reactions for benzyl group attachment .

- Temperature Control : Reactions involving thioether linkages (e.g., 8-((4-fluorobenzyl)thio)) may require mild temperatures (50–80°C) to avoid side reactions .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to protect reactive amine sites during intermediate steps .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity products (>95%) .

How can researchers resolve contradictions in reported reaction conditions for purine dione derivatives?

Level: Advanced

Methodological Answer:

Contradictions in reaction parameters (e.g., yields, solvent choices) can be addressed via:

- Design of Experiments (DOE) : Systematically test variables (temperature, solvent ratios) to identify optimal conditions .

- Computational Modeling : Tools like DFT (Density Functional Theory) predict reaction pathways and stability of intermediates .

- Cross-Validation : Replicate published protocols with controlled variables (e.g., inert atmosphere) to isolate critical factors .

What advanced spectroscopic techniques are recommended for characterizing this compound?

Level: Basic

Methodological Answer:

Structural confirmation requires:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <5 ppm error .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystallizable) .

How can the compound’s interactions with biological targets be analyzed?

Level: Advanced

Methodological Answer:

Mechanistic studies involve:

- Molecular Docking : Use software (e.g., AutoDock) to predict binding to purine receptors or enzymes like adenosine deaminase .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for target proteins .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

- Mutagenesis Studies : Identify critical residues in binding pockets via alanine scanning .

What strategies optimize solubility and stability for in vitro assays?

Level: Advanced

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- pH Adjustment : Buffer solutions (pH 7.4) mimic physiological conditions and prevent hydrolysis of thioether bonds .

- Lyophilization : Stabilize the compound for long-term storage in inert atmospheres .

How to evaluate structure-activity relationships (SAR) for fluorobenzyl-substituted purine diones?

Level: Advanced

Methodological Answer:

- Comparative Substituent Analysis : Synthesize analogs with varied substituents (e.g., chloro vs. fluoro benzyl) and compare IC₅₀ values in enzyme inhibition assays .

- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models to correlate electronic/steric features with activity .

- Pharmacophore Mapping : Identify essential motifs (e.g., fluorobenzyl-thioether) using tools like PharmaGist .

What are the challenges in scaling up synthesis while maintaining purity?

Level: Advanced

Methodological Answer:

- Continuous Flow Reactors : Improve reproducibility and reduce batch-to-batch variability for thioether formation steps .

- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to track intermediate purity .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

How to address discrepancies in biological activity data across studies?

Level: Advanced

Methodological Answer:

- Assay Standardization : Use validated cell lines (e.g., HEK293 for adenosine receptors) and control compounds (e.g., theophylline) .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .

- Orthogonal Assays : Confirm activity via independent methods (e.g., radioligand binding vs. functional cAMP assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.